molecular formula C25H30N4O3 B14951814 N-methyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(pyrrolidin-1-yl)benzyl]acetamide

N-methyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(pyrrolidin-1-yl)benzyl]acetamide

Cat. No.: B14951814
M. Wt: 434.5 g/mol
InChI Key: DWPBRXAXBNGBNW-UHFFFAOYSA-N
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Description

N-METHYL-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenoxy group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. Common methods for synthesizing oxadiazoles include cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, while the pyrrolidine moiety can be added through reductive amination or other amine coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups or modify existing ones .

Mechanism of Action

The mechanism of action of N-METHYL-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways . The exact molecular targets and pathways involved would need to be elucidated through experimental studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, phenoxyacetamides, and pyrrolidine-containing molecules . These compounds may share some structural features and chemical properties with N-METHYL-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE.

Uniqueness

What sets N-METHYL-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-methyl-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C25H30N4O3/c1-18(2)24-26-25(32-27-24)20-8-12-22(13-9-20)31-17-23(30)28(3)16-19-6-10-21(11-7-19)29-14-4-5-15-29/h6-13,18H,4-5,14-17H2,1-3H3

InChI Key

DWPBRXAXBNGBNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)N(C)CC3=CC=C(C=C3)N4CCCC4

Origin of Product

United States

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